3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Parallel Synthesis

3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (synonym: 3-amino-4-azaindole-6-carboxylic acid) is a heterobicyclic building block comprising a 4-azaindole core with an amino substituent at the 3-position and a carboxylic acid at the 6-position (molecular formula C₈H₇N₃O₂, MW 177.16 g/mol). The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in kinase inhibitor design, acting as a bioisostere of indole and purine ATP-adenine mimics, and is a core motif in inhibitors of c-Met, FGFR, SGK-1, and PI3K kinases.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1190313-05-3
Cat. No. B1525319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
CAS1190313-05-3
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2N)C(=O)O
InChIInChI=1S/C8H7N3O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,9H2,(H,12,13)
InChIKeyQBDZOCFHIQYVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid (CAS 1190313-05-3): Core Scaffold Identity for Kinase-Targeted Procurement


3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (synonym: 3-amino-4-azaindole-6-carboxylic acid) is a heterobicyclic building block comprising a 4-azaindole core with an amino substituent at the 3-position and a carboxylic acid at the 6-position (molecular formula C₈H₇N₃O₂, MW 177.16 g/mol) . The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in kinase inhibitor design, acting as a bioisostere of indole and purine ATP-adenine mimics, and is a core motif in inhibitors of c-Met, FGFR, SGK-1, and PI3K kinases [1]. The combination of the 3-amino group and the 6-carboxylic acid provides two chemically orthogonal derivatization handles—amine acylation/reductive amination and carboxyl amidation/esterification—enabling systematic exploration of vectors toward the hinge-binding region and solvent-exposed pocket of kinase active sites [2]. Commercially available purity ranges from 95% to ≥98% across vendors, suitable as a starting material for medicinal chemistry synthesis and fragment-based drug discovery (FBDD) .

Why Generic 4-Azaindole Analogs Cannot Substitute for 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid


Within the 4-azaindole (pyrrolo[3,2-b]pyridine) family, small variations in substitution pattern produce large shifts in kinase selectivity, potency, and synthetic tractability. The specific combination of the 3-amino group and 6-carboxylic acid in this compound is not reproduced by any single commercially available analog; attempts to substitute with 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2, lacking the 3-amino group) eliminate the hinge-binding H-bond donor/acceptor capability conferred by the 3-NH₂ [1]. Conversely, 3-amino-4-azaindole (CAS 1092960-98-9, lacking the 6-COOH) removes the polar solvent-exposed contact and the carboxylate handle for amide coupling, pharmacokinetically disadvantaging derived inhibitors . Regioisomeric 4-azaindole-5-carboxylic acids position the carboxyl vector in a divergent trajectory incompatible with the geometry known from co-crystal structures (e.g., c-Met PDB 2WD1) that require the 6-CO₂H anchor for ribose-pocket contacts [2]. Procuring alternative azaindole building blocks that lack either functional group necessitates additional synthetic steps (protection/deprotection, cross-coupling) that collectively reduce yield and increase batch-to-batch variability in downstream lead series.

Quantitative Differentiation Evidence for 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid vs. Closest Analogs


Functional Group Multiplicity Enables Two-Vector Derivatization vs. Mono-Functional Analog 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid

This compound bears both a free primary amine (3-NH₂) and a carboxylic acid (6-CO₂H), providing two distinct, mutually orthogonal reactive handles for library synthesis. The closest analog, 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2), carries only the 6-CO₂H with no amino substituent, restricting derivatization to a single vector [1]. In FBDD and lead optimization campaigns targeting kinases, the 3-amino group is known to serve as a critical hinge-binding contact; its absence in the mono-functional analog necessitates additional synthetic transformations to install nitrogen-based functionality, typically adding 2–3 synthetic steps and reducing overall yield by an estimated 40–60% based on standard amination protocol efficiencies [2].

Medicinal Chemistry Kinase Inhibitor Design Parallel Synthesis

3-Amino-4-azaindole Substitution Pattern Retains c-Met Hinge-Binding Geometry by Co-crystal Structural Analogy

Co-crystal structures of 4-azaindole inhibitors bound to c-Met kinase (PDB 2WD1) reveal that the 3-position of the azaindole ring projects a sulfonamide or amine substituent toward the hinge region (Met1160), while the 6-position carboxyl interacts with the ribose pocket (Lys1110) [1]. The target compound directly supplies both key pharmacophoric elements: the 3-amino group as the hinge H-bond donor and the 6-carboxylic acid as the ribose-pocket anchor. In contrast, 3-amino-4-azaindole (CAS 1092960-98-9) and 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid each supply only one of these two critical contacts. Inhibitors derived from the reported 4-azaindole c-Met series demonstrate IC₅₀ values of 20–82 nM, and structure–activity relationship (SAR) analysis explicitly attributes this potency to the simultaneous presence of substituents at both the 3- and 6-positions [2].

Structural Biology Kinase Inhibitor Design c-Met Targeting

SGK-1 Kinase Inhibitory Activity of 3-Amino-4-azaindole-carboxylic Acid Derivatives vs. Structurally Divergent Pyrrolopyridine Classes

Derivatives of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid have been reported to inhibit SGK-1 kinase, a validated target for electrolyte imbalance and renal diseases . In BindingDB, 3-amino-4-azaindole-6-carboxylic acid-based SGK-1 inhibitors (e.g., CHEMBL3355035, Example 520 from US9718825) achieve IC₅₀ values as low as 1.5 nM in substrate phosphorylation assays [1]. As a comparator, the well-known tool compound GSK 650394 (a pyrrolo[2,3-b]pyridine scaffold, regioisomeric 7-azaindole) inhibits SGK-1 with an IC₅₀ of 62 nM—approximately 41-fold less potent than the optimized 4-azaindole-6-carboxylic acid series . While the parent scaffold alone does not confer this potency, the specific 3-amino-6-carboxy 4-azaindole substitution pattern is the essential starting point for synthesizing these highly potent SGK-1 inhibitors.

SGK-1 Kinase Renal Disease Electrolyte Disorders

Regioisomeric Differentiation: 6-Carboxylic Acid vs. 5-Carboxylic Acid Determines FGFR Kinase Selectivity Profile

The position of the carboxylic acid on the 4-azaindole ring is a critical determinant of kinase selectivity. 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides (carboxyl derivative at 3-position) have been reported as selective FGFR4 inhibitors, with selectivity driven by a specific covalent interaction with Cys552 in FGFR4's hinge region, an interaction geometrically incompatible with a 6-carboxylate orientation [1]. Conversely, 6-carboxylic acid-substituted 4-azaindoles (such as the target scaffold) favor pan-FGFR profiles (FGFR1–4) or c-Met binding, where the 6-CO₂H vector aligns with the ribose-pocket lysine (e.g., Lys1110 in c-Met) [2]. The 5-carboxy regioisomer cannot engage this ribose-pocket contact, producing a qualitatively different selectivity fingerprint. Published FGFR inhibitor series derived from 6-substituted pyrrolo[3,2-b]pyridines report IC₅₀ values of 7–25 nM against FGFR1–3, whereas 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide series show selectivity for FGFR4 (IC₅₀ < 50 nM FGFR4, IC₅₀ > 1 µM FGFR1/2/3) .

FGFR Kinase Selectivity Profiling Oncology

Physicochemical Parameter Comparison: cLogP Shift Between 6-COOH 4-Azaindoles and 2-Carboxamide Subseries

In azaindole-based kinase programs, the position of polar substituents dictates the lipophilicity and hydrogen-bonding capacity of the scaffold. 2-Carboxamide-substituted pyrrolo[3,2-b]pyridines, a common alternative scaffold for casein kinase 1ε (CK1ε) inhibition, bear the polar amide functionality on the pyrrole ring, shifting the molecular dipole and increasing chromLogD₇.₄ compared to 6-COOH 4-azaindoles [1]. The 6-carboxylic acid 4-azaindole scaffold maintains a lower calculated logP owing to the carboxyl group's partial ionization at physiological pH and its greater solvent exposure (supported by c-Met co-crystal structures), a feature that typically improves aqueous solubility and reduces phospholipidosis risk. The referenced 2-carboxamide series was developed for CNS indications (sleep/mood disorders), requiring high brain penetration, whereas the 6-COOH 4-azaindole profile favors peripheral kinase targets where lower CNS exposure is desirable [2].

Physicochemical Properties Lead Optimization Drug-likeness

Commercial Purity and Storage Stability: ≥98% Grade Enables Fragment Screening Without Purification Penalties

Available purity for 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid reaches ≥98% (HPLC) from specialty suppliers such as Leyan (Cat. 1624761) and Chemscene, compared to a typical purity of 95% for 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2) and many other azaindole building blocks . For fragment-based screening by NMR (WaterLOGSY, STD, ¹⁹F) or SPR, impurities at ≥3% can generate false-positive hits requiring deconvolution; ≥98% purity reduces the false-positive burden by approximately 60% relative to a 95% purity baseline (assuming impurity-driven false hits scale linearly with total impurity content) . Furthermore, the recommended storage condition for the 98% grade (sealed, dry, 2–8°C) is less stringent than the –20°C requirement for the 95% analog, reducing cold-chain logistics costs during multi-site collaborative programs [1].

Fragment-Based Drug Discovery Quality Control Procurement Specification

Verified Application Scenarios for 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid in Drug Discovery


Parallel Synthesis of c-Met/FGFR Dual-Kinase Inhibitor Libraries Using a Single Dual-Functional Scaffold

Medicinal chemistry teams synthesizing focused libraries targeting c-Met and FGFR kinases can exploit the 3-amino and 6-carboxylic acid groups for sequential orthogonal derivatization: amide coupling at the 6-COOH with diverse amines and subsequent reductive amination or sulfonylation at the 3-NH₂ (or vice versa). This two-vector strategy, supported by c-Met co-crystal structural evidence (PDB 2WD1, [1]) and FGFR SAR from analogous 6-COOH pyrrolopyridine series (IC₅₀ range 7–25 nM for FGFR1–3, ), enables exploration of both hinge-binding and ribose-pocket vectors from a common intermediate, minimizing synthetic step count and maximizing library diversity per procurement dollar.

Fragment-Based Screening Core for SGK-1 and Renal Disease Target Programs

The scaffold's 3-amino-4-azaindole-6-carboxylic acid core maps directly onto the pharmacophore of highly potent SGK-1 inhibitors (derivative IC₅₀ = 1.5 nM; [2]). At ≥98% purity, the compound is suitable for direct use in fragment screening by NMR, SPR, or biochemical assay without additional purification, reducing false-positive rates and enabling faster hit confirmation. Its room-temperature shipping and refrigerated (2–8°C) storage further simplify multi-site fragment screening logistics, making it a practical procurement choice for academic screening centers and biotech FBDD platforms targeting electrolyte/renal disorders.

Regioisomeric Selectivity Tool for FGFR4 vs. Pan-FGFR Program Triage

Research programs that have not yet committed to a specific FGFR selectivity profile can use the 6-COOH 4-azaindole scaffold to generate pan-FGFR leads and the 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold (from an alternative building block) to generate FGFR4-selective leads in parallel. The evidence shows >100-fold selectivity difference between these two regioisomeric starting points ([3]), enabling head-to-head SAR comparison from the outset. Procuring both scaffolds simultaneously provides a structured SAR-by-scaffold strategy rather than ad hoc substitution pattern exploration.

Peripheral Kinase Inhibitor Programs Requiring Minimized CNS Penetration

For oncology or inflammatory disease programs where kinase targets are peripherally located and CNS side-effects must be avoided, the 6-COOH 4-azaindole scaffold offers a physicochemical profile (lower cLogP, higher TPSA) that predicts lower blood-brain barrier penetration compared to 2-carboxamide azaindole alternatives ([4]). This property can be leveraged at the hit-to-lead stage to build in CNS-sparing characteristics without requiring additional structural modifications, reducing the number of design–make–test cycles needed to achieve a suitable pharmacokinetic profile.

Quote Request

Request a Quote for 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.